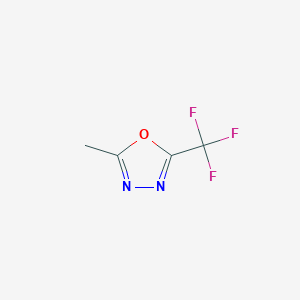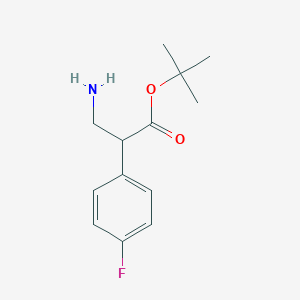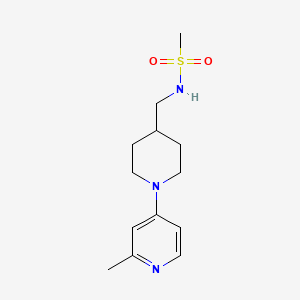![molecular formula C22H20FN7O B2760973 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920387-17-3](/img/structure/B2760973.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine group, and a tolyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reactive centers . The synthesis often involves atom-economical, one-pot, multi-step cascade processes .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonist Activity
- Synthesis and 5-HT2 Antagonist Activity: A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their 5-HT2 and alpha 1 receptor antagonist activity. The research found compounds with potent 5-HT2 antagonist activity, indicating their potential use in related therapeutic applications (Watanabe et al., 1992).
Antimicrobial Activities
- Triazole Analogues of Piperazine: Nagaraj et al. (2018) synthesized a new series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds. These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development as antimicrobial agents (Nagaraj et al., 2018).
- Synthesis and Antimicrobial Activities of Triazole Derivatives: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exhibiting good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
- Pyrazole and Pyrimidine Derivatives: Farag and Fahim (2019) explored the synthesis of pyrazole derivatives and diaminopyrimidine derivatives, finding excellent in vitro antitumor activity against MCF-7 cell line, as well as high antimicrobial and antioxidant activities. This suggests potential applications in cancer therapy (Farag & Fahim, 2019).
Antihypertensive Agents
- 1,2,4-Triazolol[1,5-alpha]pyrimidines: Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising in vitro and in vivo antihypertensive activity, indicating their potential as antihypertensive agents (Bayomi et al., 1999).
Analgesic Agents
- Oxazolo[5,4-b]pyridin-2(1H)-ones as Non-Opiate Antinociceptive Agents: Viaud et al. (1995) synthesized a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives, finding significant analgesic activity, suggesting their use as non-opiate, nonantiinflammatory analgesic agents (Viaud et al., 1995).
Enaminones for Antimicrobial and Antitumor Activities
- Enaminones as Building Blocks: Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, finding that these compounds showed inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), as well as antimicrobial activity. This indicates their potential in antimicrobial and antitumor applications (Riyadh, 2011).
Positive Inotropic Agents
- Triazolo[3,4-a]phthalazine and Tetrazolo[5,1-a]phthalazine Derivatives: Ma et al. (2014) synthesized derivatives with positive inotropic activity, potentially useful in treatments related to heart function (Ma et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetUbiquitin-specific protease 28 (USP28) , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound is believed to bind reversibly to its target, affecting the protein levels of USP28 . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 likely affects pathways related to cell cycle progression and the DNA damage response. By inhibiting USP28, the compound may disrupt the normal function of these pathways, leading to altered cell proliferation and EMT progression .
Pharmacokinetics
Similar compounds have been synthesized and tested for antiproliferative activities against various human cancer cell lines .
Result of Action
The compound’s action results in the inhibition of cell proliferation, cell cycle progression at the S phase, and EMT progression in certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-4-2-5-16(12-15)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)18-7-3-6-17(23)13-18/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSCEJWRERECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)


![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)

![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)
![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)
